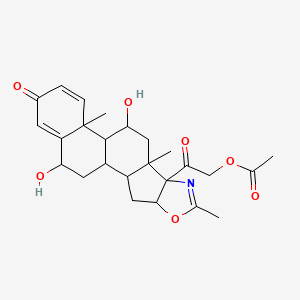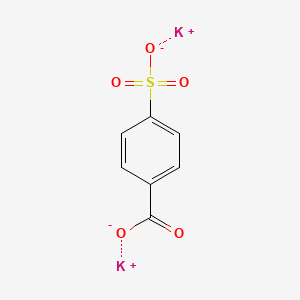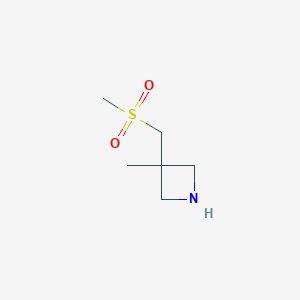![molecular formula C29H40O5 B12289337 [4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(3-Propyloxiran-2-yl)méthoxy]phényl] 4-décoxybenzoate est un composé organique avec une structure complexe qui comprend un groupe époxyde, un cycle phényle et un ester benzoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [4-[(3-Propyloxiran-2-yl)méthoxy]phényl] 4-décoxybenzoate implique généralement plusieurs étapes. Une méthode courante commence par la préparation de l'intermédiaire époxyde, le 3-propyloxirane, qui est ensuite mis à réagir avec le 4-hydroxyphényl 4-décoxybenzoate dans des conditions basiques pour former le produit final. Les conditions de réaction incluent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et la réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une qualité constante. L'utilisation de catalyseurs et de techniques de purification avancées telles que la chromatographie et la cristallisation peut également être employée pour améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
[4-[(3-Propyloxiran-2-yl)méthoxy]phényl] 4-décoxybenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe époxyde peut être oxydé pour former des diols ou d'autres groupes fonctionnels contenant de l'oxygène.
Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique, telles que la nitration, l'halogénation et la sulfonation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le tétroxyde d'osmium.
Réduction : Les agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme l'acide nitrique pour la nitration, le brome pour la bromation et l'acide sulfurique pour la sulfonation sont généralement employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe époxyde peut produire des diols, tandis que la nitration du cycle phényle peut produire des dérivés nitro.
Applications de recherche scientifique
Chimie
En chimie, [4-[(3-Propyloxiran-2-yl)méthoxy]phényl] 4-décoxybenzoate est utilisé comme élément de base pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les réactions catalysées par des enzymes impliquant des époxydes. Sa capacité à former des liaisons covalentes avec les nucléophiles la rend utile dans l'étude des mécanismes enzymatiques et de l'inhibition.
Médecine
En médecine, [4-[(3-Propyloxiran-2-yl)méthoxy]phényl] 4-décoxybenzoate a des applications potentielles en tant que candidat médicament. Son groupe époxyde peut interagir avec des cibles biologiques, ce qui en fait un composé principal potentiel pour le développement de nouveaux traitements.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements. Ses propriétés chimiques uniques le rendent adapté aux applications nécessitant des matériaux haute performance présentant des caractéristiques fonctionnelles spécifiques.
Mécanisme d'action
Le mécanisme d'action du [4-[(3-Propyloxiran-2-yl)méthoxy]phényl] 4-décoxybenzoate implique son interaction avec des cibles moléculaires par le biais de son groupe époxyde. L'époxyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et d'autres biomolécules, conduisant à l'inhibition de l'activité enzymatique ou à la modification de la fonction protéique. Cette interaction peut affecter diverses voies et processus cellulaires, faisant du composé un outil précieux en recherche biochimique.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving epoxides. Its ability to form covalent bonds with nucleophiles makes it useful in the study of enzyme mechanisms and inhibition.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its epoxide group can interact with biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high-performance materials with specific functional characteristics.
Mécanisme D'action
The mechanism of action of [4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate involves its interaction with molecular targets through its epoxide group. The epoxide can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine : Ce composé a une activité herbicide et partage certaines similitudes structurelles avec le [4-[(3-Propyloxiran-2-yl)méthoxy]phényl] 4-décoxybenzoate.
N-(2-méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide : Un intermédiaire organique avec des groupes borate et sulfonamide.
Propionate d'éthyle 3-(furan-2-yl) : Un composé avec un cycle furane et un groupe fonctionnel ester.
Unicité
Ce qui distingue le [4-[(3-Propyloxiran-2-yl)méthoxy]phényl] 4-décoxybenzoate de ces composés similaires est sa combinaison unique d'un groupe époxyde, d'un cycle phényle et d'un ester benzoïque. Cette combinaison offre un ensemble distinct de propriétés chimiques et de réactivité, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
IUPAC Name |
[4-[(3-propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWUPBPBMWMRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)

![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)
![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)







![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)
![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
